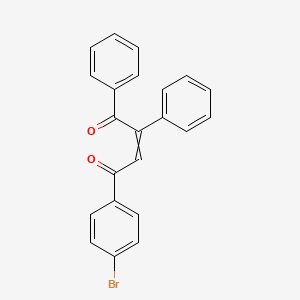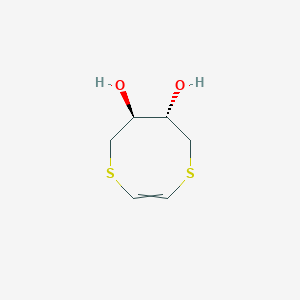
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol: is an organic compound characterized by its unique structure containing a dithiocine ring. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its distinctive chemical properties make it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiol with a diol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the same basic principles as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dithiocine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Halogenating agents like N-bromosuccinimide (NBS) can be used for introducing halogen atoms into the compound.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol: can be compared with other dithiocine derivatives and related compounds:
Similar Compounds: (6R,7R)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol, 1,4-dithiocane, and 1,4-dithiane.
Uniqueness: The specific stereochemistry of this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
51381-59-0 |
|---|---|
Molekularformel |
C6H10O2S2 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol |
InChI |
InChI=1S/C6H10O2S2/c7-5-3-9-1-2-10-4-6(5)8/h1-2,5-8H,3-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
VOCFRSHIDDKPFS-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CSC=CS1)O)O |
Kanonische SMILES |
C1C(C(CSC=CS1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)


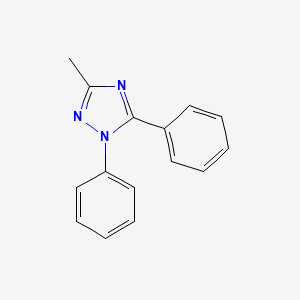

![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
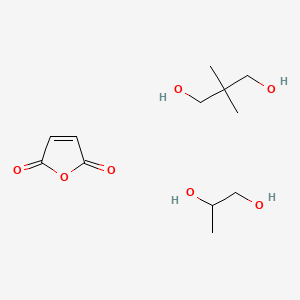
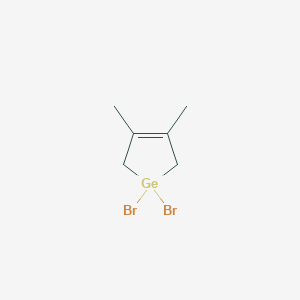

![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
